molecular formula C13H13N5O2 B2899874 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1004727-47-2

7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2899874
CAS No.: 1004727-47-2
M. Wt: 271.28
InChI Key: HICPQYFGBKSXLS-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The compound contains a pyrazole ring attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The carboxylic acid group (-COOH) is attached to the second carbon of the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it acidic .

Mechanism of Action

Target of Action

Similar compounds have shown activity againstPlasmodium berghei , a parasite responsible for malaria

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to inhibit the growth ofPlasmodium berghei , suggesting a potential antimalarial activity. The exact mechanism through which this inhibition occurs is yet to be elucidated.

Biochemical Pathways

It’s known that similar compounds can affect the life cycle ofPlasmodium berghei , which could potentially disrupt the parasite’s metabolic pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s molecular weight is271.28 , which is within the optimal range for oral bioavailability. Further pharmacokinetic studies are needed to determine the compound’s ADME properties and their impact on bioavailability.

Result of Action

Similar compounds have shown to inhibit the growth ofPlasmodium berghei , suggesting potential antimalarial effects. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

It’s known that the compound should be stored at temperatures between2-8°C for optimal stability

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activities of other pyrazole derivatives, it could be a candidate for further study in medicinal chemistry .

Properties

IUPAC Name

7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-12(8(2)17(3)15-7)10-4-5-14-11-6-9(13(19)20)16-18(10)11/h4-6H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPQYFGBKSXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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